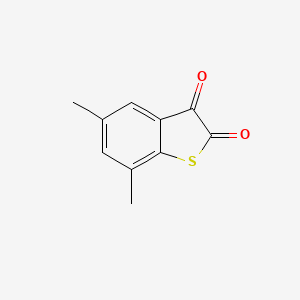
5,7-Dimethyl-1-benzothiophene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-1-benzothiophene-2,3-dione is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic electronics. The compound features a benzene ring fused to a thiophene ring, with two methyl groups at positions 5 and 7, and a diketone functionality at positions 2 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-benzothiophene-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the desired benzothiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethyl-1-benzothiophene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The diketone functionality can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5,7-Dimethyl-1-benzothiophene-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethyl-1-benzothiophene-2,3-dione involves its interaction with molecular targets and pathways. The diketone functionality allows it to participate in redox reactions, influencing cellular processes. Its structure enables binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound without the methyl and diketone substitutions.
2,3-Dimethylbenzothiophene: A similar compound with methyl groups at different positions.
1-Benzothiophene-2,3-dione: Lacks the methyl groups but retains the diketone functionality.
Uniqueness
5,7-Dimethyl-1-benzothiophene-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
146976-36-5 |
|---|---|
Fórmula molecular |
C10H8O2S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
5,7-dimethyl-1-benzothiophene-2,3-dione |
InChI |
InChI=1S/C10H8O2S/c1-5-3-6(2)9-7(4-5)8(11)10(12)13-9/h3-4H,1-2H3 |
Clave InChI |
LRVBDTHTUONCGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C(=O)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
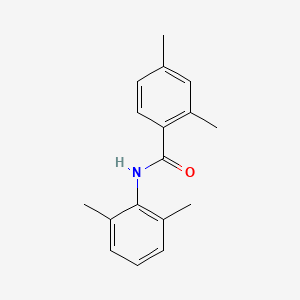
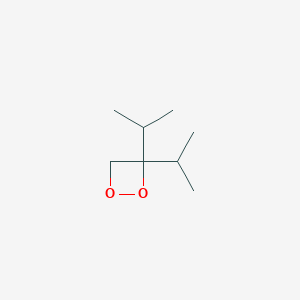
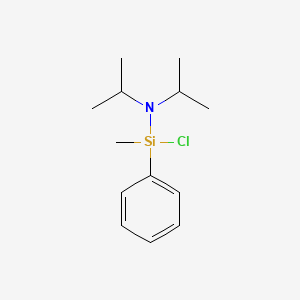
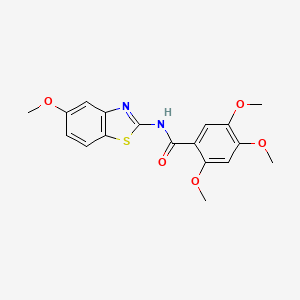
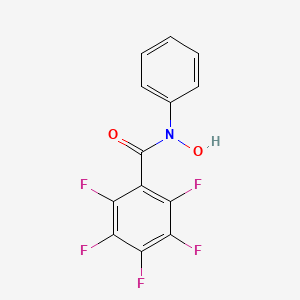
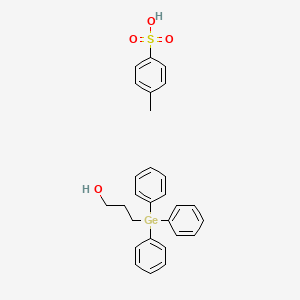
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
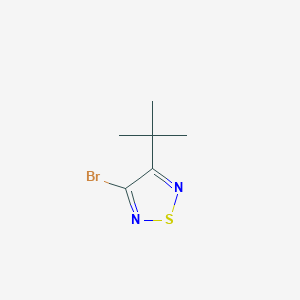

![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
